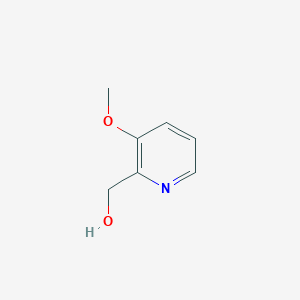

(3-Methoxypyridin-2-yl)methanol

Vue d'ensemble

Description

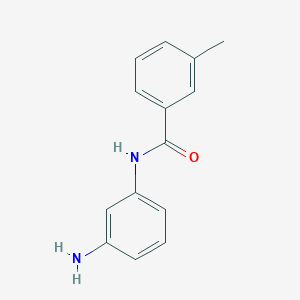

“(3-Methoxypyridin-2-yl)methanol” or MMPM is a synthetic compound used in scientific experiments as a building block in various chemical reactions. It is a white to yellow powder or crystals . The chemical formula of MMPM is C8H9NO2, and its molecular weight is 151.16 g/mol.

Synthesis Analysis

MMPM can be synthesized through various methods. One method involves the reaction of 3-fluoropicolinaldehyde with sodium methoxide, followed by the addition of sodium borohydride . Another method involves the reaction of 3-hydroxy (2-hydroxymethyl)pyridine hydrochloride with potassium hydroxide in dimethylsulfoxide .Molecular Structure Analysis

The molecular structure of MMPM is represented by the InChI code: 1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 . This indicates that the molecule consists of a pyridine ring with a methoxy group at the 3-position and a methanol group at the 2-position .Chemical Reactions Analysis

MMPM is used as a building block in various chemical reactions. For example, it can react with 1-adamantyl bromomethylketone in the presence of caesium carbonate to form a new compound .Physical And Chemical Properties Analysis

MMPM is a white to yellow powder or crystals . It has a molecular weight of 139.15 g/mol . It is soluble in water .Applications De Recherche Scientifique

Crystal Structure Analysis and Protonation Sites

- Crystal Structure and Hydrogen Bonding : In the study of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate, researchers focused on the crystal structures, protonation sites, and hydrogen bonding patterns. These findings are essential for understanding molecular conformations and intermolecular interactions in similar compounds (Böck et al., 2021).

Surface Chemistry and Catalysts

- Surface Sites via Methanol Adsorption and Desorption : Methanol has been used to study surface sites of ceria nanocrystals with defined surface planes. This research is crucial for understanding the nature of surface sites on metal oxide catalysts (Wu et al., 2012).

- Catalysis of Linear Alkene Metathesis : Research on Grubbs-type ruthenium alkylidene complexes containing α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands has shown significant activity in the metathesis of 1-octene. This study contributes to the field of organic synthesis and catalysis (Tole et al., 2019).

Organic Synthesis and Ligand Exchange

- Ligand Exchange Reactions : The compound [Et4N]3[W2(CO)6(OMe)3] has been shown to undergo ligand substitution with alcohols, providing insights into ligand exchange mechanisms in organometallic chemistry (Klausmeyer et al., 2003).

Photoreactions and Supramolecular Chemistry

- Photo-methoxylation Studies : The photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol highlights the importance of photochemical reactions in organic synthesis (Sugimori et al., 1983).

- Supramolecular Architectures : The study of (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides contributes to our understanding of hydrogen-bonded supramolecular architectures, important for the design of novel materials and catalysts (Suksangpanya et al., 2004).

Methanol Utilization and ChemicalProperties

- Methanol as a C1 Source in Organic Synthesis : Methanol's role as a solvent, reagent, and sustainable feedstock in organic synthesis, particularly for methylation, methoxylation, and other bond-forming reactions, is highlighted. This research is pivotal for sustainable and cost-effective chemical synthesis (Natte et al., 2017).

- Substance Properties of Methanol : Understanding the chemical properties, safety concerns, and applications of methanol in various industrial processes is crucial for its effective and safe utilization (Offermanns et al., 2014).

Safety And Hazards

MMPM is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Propriétés

IUPAC Name |

(3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXXAIGOEPIQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415946 | |

| Record name | (3-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxypyridin-2-yl)methanol | |

CAS RN |

51984-46-4 | |

| Record name | (3-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)